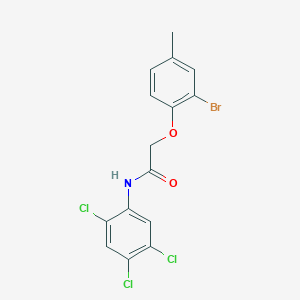![molecular formula C26H34N2O8 B322583 3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322583.png)
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound characterized by the presence of multiple methoxy groups attached to benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Amination: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with cyclohexylamine to form 3,4,5-trimethoxy-N-cyclohexylbenzamide.
Coupling Reaction: Finally, the compound is synthesized by coupling 3,4,5-trimethoxy-N-cyclohexylbenzamide with another equivalent of 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxy-N-cyclohexylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases and protein kinases, which play crucial roles in cell cycle regulation and apoptosis.
Protein Binding: It can bind to proteins involved in signal transduction pathways, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the cyclohexyl and additional benzoyl groups, making it less complex.
3,4,5-trimethoxybenzoic acid: Contains a carboxylic acid group instead of the amide group.
3,4,5-trimethoxyphenethylamine: Contains an amine group attached to an ethyl chain instead of the benzamide structure.
Uniqueness
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide is unique due to its complex structure, which includes multiple methoxy groups, a cyclohexyl ring, and a benzamide moiety. This complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H34N2O8 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(3,4,5-trimethoxybenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C26H34N2O8/c1-31-19-11-15(12-20(32-2)23(19)35-5)25(29)27-17-9-7-8-10-18(17)28-26(30)16-13-21(33-3)24(36-6)22(14-16)34-4/h11-14,17-18H,7-10H2,1-6H3,(H,27,29)(H,28,30) |
InChI Key |
BSCUNUROVIZVIC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322500.png)
![2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322503.png)
![4-methoxy-N-[4-(9-{4-[(4-methoxybenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322505.png)
![N-{4-[(4-{9-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-9H-fluoren-9-yl}anilino)sulfonyl]phenyl}acetamide](/img/structure/B322507.png)
![2-methyl-N-[4-(9-{4-[(2-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322509.png)
![3-methyl-N-[4-(9-{4-[(3-methylbenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B322512.png)
![N-[4-(9-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B322513.png)
![N-(9-anthrylmethylene)-N-[4-(9-{4-[(9-anthrylmethylene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B322514.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322516.png)
![4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322517.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B322518.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B322519.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322523.png)
